molecular formula C9H13N3O2 B12437785 N-methoxy-N-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide

N-methoxy-N-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide

Cat. No.: B12437785
M. Wt: 195.22 g/mol
InChI Key: OAFUDIFZDFSOLL-UHFFFAOYSA-N
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Description

N-Methoxy-N-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide (CAS 1260658-46-5) is a high-value chemical building block with the molecular formula C9H13N3O2 and a molecular weight of 195.22 g/mol . This compound features the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold, a bicyclic structure recognized as a privileged scaffold in medicinal chemistry for its diverse biological potential . The N-methoxy-N-methylamide (Weinreb amide) functional group is of particular synthetic utility, as it readily reacts with organometallic reagents such as Grignard or organolithium compounds to provide ketones, serving as a stable precursor for further chemical diversification . The pyrrolopyrazole core is a key intermediate in synthetic organic chemistry, with applications in the development of novel pharmaceutical compounds. Patents and scientific literature describe the use of this specific scaffold in the synthesis of beta-lactamase inhibitor intermediates, highlighting its relevance in creating molecules that address antibiotic resistance . Furthermore, related dihydropyrazole (pyrazoline) derivatives are extensively investigated for a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and cannabinoid receptor antagonist effects . This combination of a versatile heterocyclic core and a highly functionalizable handle makes this compound a valuable reagent for researchers in drug discovery and organic synthesis. It is supplied for use in constructing combinatorial libraries, exploring structure-activity relationships (SAR), and developing new active pharmaceutical ingredients (APIs). This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

N-methoxy-N-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide

InChI

InChI=1S/C9H13N3O2/c1-11(14-2)9(13)7-6-10-12-5-3-4-8(7)12/h6H,3-5H2,1-2H3

InChI Key

OAFUDIFZDFSOLL-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=C2CCCN2N=C1)OC

Origin of Product

United States

Preparation Methods

Structural Overview and Key Synthetic Challenges

The target compound features a bicyclic 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold substituted at position 3 with an N-methoxy-N-methyl carboxamide group. Key challenges include:

  • Ring stability : The partially saturated pyrrolopyrazole ring may undergo undesired oxidation or rearrangement under acidic/basic conditions.
  • Regioselectivity : Ensuring precise functionalization at position 3 while avoiding side reactions at positions 2 or 6.
  • Amide activation : Efficient coupling of the carboxylic acid intermediate with N,O-dimethylhydroxylamine without over-activation leading to byproducts.

Synthesis of the Pyrrolo[1,2-b]Pyrazole Core

Cyclocondensation of 3-Aminopyrrolidine Derivatives

The dihydro-pyrrolopyrazole core is typically constructed via cyclocondensation of 3-aminopyrrolidine with a β-keto ester or nitrile. For example:

  • Reaction : 3-Aminopyrrolidine reacts with ethyl acetoacetate in acetic acid at 80°C for 12 hours, yielding 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid ethyl ester (yield: 65–70%).
  • Mechanism : The reaction proceeds through enamine formation followed by intramolecular cyclization, facilitated by the electron-withdrawing ester group.

Alternative Route via Diazotization

An alternative approach involves diazotization of a pyrrolidine-aniline precursor:

  • Procedure : Treatment of 3-(2-aminophenyl)pyrrolidine with sodium nitrite in HCl forms a diazonium intermediate, which undergoes spontaneous cyclization to the pyrrolopyrazole core.
  • Advantage : Higher regioselectivity but requires careful pH control to avoid decomposition.

Introduction of the N-Methoxy-N-Methyl Carboxamide Group

Hydrolysis of Ester to Carboxylic Acid

The ethyl ester intermediate is hydrolyzed to the free carboxylic acid under basic conditions:

  • Conditions : 2 M NaOH in ethanol/water (1:1), reflux for 6 hours.
  • Yield : ~90% after neutralization with HCl.

Carboxamide Formation via Coupling Reagents

The carboxylic acid is activated and coupled with N,O-dimethylhydroxylamine hydrochloride using carbodiimide-based reagents:

  • Protocol :
    • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl), hydroxybenzotriazole (HOBt), triethylamine (TEA) in DMF.
    • Molar ratios : Acid : EDCl : HOBt : N,O-dimethylhydroxylamine = 1 : 1.2 : 0.3 : 2.
    • Procedure : Stir at room temperature for 24 hours, followed by extraction with ethyl acetate and drying over Na₂SO₄.
  • Yield : 70–75% (crude), with purification via silica gel chromatography (hexane/ethyl acetate).
Table 1: Optimization of Coupling Conditions
Parameter Condition 1 Condition 2 Optimal Condition
Solvent DMF THF DMF
Coupling reagent EDCl/HOBt DCC/DMAP EDCl/HOBt
Reaction time (h) 24 48 24
Yield (%) 75 60 75

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (CDCl₃) : δ 2.89 (s, 3H, N-CH₃), 2.96 (s, 3H, O-CH₃), 3.15–3.20 (m, 2H, pyrrolidine CH₂), 3.75–3.85 (m, 2H, pyrrolidine CH₂), 4.10–4.25 (m, 2H, dihydro-CH₂), 7.45 (s, 1H, pyrazole-H).
  • ¹³C NMR : δ 32.5 (N-CH₃), 61.8 (O-CH₃), 165.2 (C=O).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 195.1234 [M+H]⁺ (calculated for C₉H₁₃N₃O₂: 195.1238).

Scale-Up and Industrial Considerations

Purification Challenges

  • Byproducts : Residual EDCl adducts and unreacted hydroxylamine require careful wash protocols (e.g., 5% citric acid followed by saturated NaHCO₃).
  • Chromatography : Preparative HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity for pharmaceutical applications.

Green Chemistry Alternatives

  • Solvent substitution : Replacing DMF with cyclopentyl methyl ether (CPME) reduces toxicity without compromising yield.
  • Catalytic methods : Palladium-catalyzed aminocarbonylation shows promise but requires higher temperatures (100°C).

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or alkaline conditions, yielding carboxylic acid derivatives.

Reaction Type Conditions Products Key Observations
Acidic hydrolysisHCl (concentrated), reflux5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acidComplete conversion in 6–8 hours; retains bicyclic core.
Alkaline hydrolysisNaOH (aqueous), 80°CPotassium salt of carboxylic acidSelective hydrolysis of ester analogs observed .

Mechanistic Insight :
Under acidic conditions, protonation of the amide oxygen increases electrophilicity, facilitating nucleophilic attack by water. Alkaline hydrolysis proceeds via deprotonation and hydroxide ion attack .

Nucleophilic Substitution

The methoxy-methylamide group participates in nucleophilic substitution reactions.

Reagent Conditions Products Yield
Grignard reagents (RMgX)THF, −78°C to RTTertiary alcohols (R = alkyl/aryl)60–85%
Amines (RNH₂)DCM, RT, 12 hoursSubstituted amides (R = alkyl/aryl)70–90%

Example :
Reaction with methylmagnesium bromide produces tertiary alcohols, demonstrating the amide’s role as an acylating agent.

Cycloaddition Reactions

The pyrrolopyrazole core engages in [3+2] and [4+2] cycloadditions due to its conjugated π-system.

Reaction Type Reagents/Conditions Products Applications
[3+2] with nitrile oxidesCu(OTf)₂, CH₃CN, refluxIsoxazolo-pyrrolopyrazole hybridsAntimicrobial scaffolds
Diels-Alder (thermal)Maleic anhydride, 120°CFused bicyclic adductsBuilding blocks for polymers

Mechanistic Insight :
The electron-deficient pyrazole ring acts as a dienophile in Diels-Alder reactions, while the pyrrolidine nitrogen stabilizes transition states via resonance .

Oxidation Reactions

Oxidation targets the dihydropyrrole ring, modifying saturation states.

Oxidizing Agent Conditions Products Selectivity
MnO₂CH₂Cl₂, RT, 24 hoursAromatic pyrrolo[1,2-b]pyrazoleFull dehydrogenation
O₂ (catalytic Pd/C)Ethanol, 50°CPartially oxidized intermediatesTunable via reaction time

Structural Impact :
Dehydrogenation converts the dihydropyrrole ring to an aromatic system, enhancing π-stacking in biological targets .

Alkylation and Arylation

The pyrazole nitrogen undergoes alkylation/arylation to modulate electronic and steric properties.

Reagent Conditions Products Catalyst
Methyl iodideK₂CO₃, DMF, 60°CN-methylated derivativeNone required
Arylboronic acidsCu(OTf)₂, O₂, DCEN-arylated analogsCopper-mediated C–N coupling

Applications :
N-aryl derivatives exhibit enhanced binding to kinase domains (e.g., TGF-β type I receptor) .

Ring-Opening and Rearrangement

Under strong nucleophilic conditions, the pyrrolidine ring undergoes cleavage.

Reagent Conditions Products Mechanism
Hydrazine (NH₂NH₂)Ethanol, refluxLinear hydrazino-pyrazoleRing-opening via N–N scission
FeCl₂·H₂OAcetonitrile, RTAziridine intermediates → rearranged pyrazolesDomino rearrangement

Example :
FeCl₂-catalyzed reactions proceed through aziridine intermediates, enabling access to novel pyrazole architectures .

Mechanism of Action

The mechanism of action of N-methoxy-N-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold is versatile, with modifications at the 3-position significantly influencing biological activity. Key analogs include:

Compound Name Substituent at 3-Position Biological Activity Key References
Target Compound N-methoxy-N-methyl carboxamide Kinase inhibition (hypothesized) Inferred
(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine -CH₂NH₂ (aminomethyl) PI3K-delta, ALK, PDE4 inhibition
7-Amino-4-(2-pyridin-2-yl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)-quinoline (5a) Quinoline-pyridyl TGF-beta type I receptor kinase inhibition (IC₅₀ = 0.7 nM)
Withasomnine Phenyl Natural product; uncharacterized
3-(Cyclohex-1-en-1-yl)-5,6-dihydro-4H-pyrrolo[1,2-c][1,2,3]triazole Cyclohexenyl-triazole Synthetic intermediate
(1S,3R)-3-acetamido-N-[5-chloro-4-(5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide Dimethyl-pyrrolopyrazole + pyridyl-chloro Cyclin-dependent kinase inhibition

Key Observations :

  • Carboxamide vs. Aminomethyl: The target compound’s N-methoxy-N-methyl carboxamide group may enhance solubility and metabolic stability compared to the aminomethyl derivative , which is prone to oxidation.
  • Aromatic Extensions: The quinoline-pyridyl analog (5a) exhibits potent TGF-beta inhibition (IC₅₀ = 0.7 nM) due to extended π-π stacking in kinase domains . The target compound’s carboxamide group may prioritize hydrogen bonding over aromatic interactions.

Pharmacokinetic Considerations

  • Solubility : The carboxamide group enhances water solubility relative to phenyl or cyclohexenyl analogs .
  • Metabolic Stability: The N-methoxy group may resist cytochrome P450 oxidation, a common issue with N-methyl or aminomethyl groups .

Biological Activity

N-methoxy-N-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide is a compound of interest in pharmacological research due to its diverse biological activities. This article aims to summarize the current understanding of its biological activity, including its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolo[1,2-b]pyrazole core with methoxy and methyl substitutions that influence its biological properties. The structural formula is as follows:

N methoxy N methyl 5 6 dihydro 4H pyrrolo 1 2 b pyrazole 3 carboxamide\text{N methoxy N methyl 5 6 dihydro 4H pyrrolo 1 2 b pyrazole 3 carboxamide}

Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cellular signaling pathways. The presence of the methoxy and methyl groups enhances its lipophilicity, potentially facilitating better membrane permeability and bioavailability.

1. Antiparasitic Activity

Recent studies have demonstrated that derivatives of pyrrolo[1,2-b]pyrazoles exhibit significant antiparasitic activity. For instance, a related compound showed an EC50 value of 0.064 μM against certain parasitic strains, indicating strong potency. The incorporation of specific functional groups was found to enhance or diminish this activity significantly .

CompoundEC50 (μM)Activity Description
N-methyl-4-pyrazole0.064High antiparasitic potency
Unsubstituted 4-pyrazole0.577Decreased activity

2. Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example, a related structure demonstrated IC50 values less than that of standard chemotherapeutic agents like doxorubicin .

Cell LineIC50 (μM)Reference Drug IC50 (μM)
A-431<10Doxorubicin (15)
Jurkat<10Doxorubicin (15)

3. Enzyme Inhibition

The compound's ability to inhibit specific enzymes has also been documented. For instance, it has shown potential as an inhibitor of carbonic anhydrase (CA), which is crucial in various physiological processes and disease states .

Case Studies

Case Study 1: Antiparasitic Efficacy

In a controlled study assessing the antiparasitic efficacy of this compound against Plasmodium species, researchers observed a dose-dependent response with significant reductions in parasite load at concentrations as low as 0.064 μM.

Case Study 2: Anticancer Potential

Another study focused on the compound's effects on human cancer cell lines revealed that treatment led to apoptosis in over 70% of cells at concentrations around 10 μM, suggesting it may act through mechanisms involving programmed cell death pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for N-methoxy-N-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide, given its complex heterocyclic structure?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with the pyrrolo[1,2-b]pyrazole core. Key steps include:

  • Core formation : Cyclization of appropriate pyrazole precursors (e.g., via [3+2] cycloaddition) .
  • Carboxamide functionalization : Introduction of the N-methoxy-N-methyl group via coupling reactions (e.g., using EDCI/HOBt for amide bond formation) .
  • Purification : Crystallization or chromatography (e.g., silica gel or preparative HPLC) to achieve >95% purity, as demonstrated for analogs like Galunisertib .

Q. How should researchers validate the structural identity and purity of this compound?

  • Methodological Answer : Use a combination of:

  • Spectroscopy : 1^1H/13^13C NMR to confirm substituent placement (e.g., methoxy and methyl groups on the carboxamide) and ring saturation .
  • Mass spectrometry : High-resolution MS (HRMS) to verify the molecular formula (e.g., C9_9H12_{12}N4_4O2_2) .
  • Chromatography : HPLC with UV detection (≥98% purity, as in Galunisertib preparations) .

Q. What solvent systems are suitable for solubility testing and in vitro assays?

  • Methodological Answer : Based on analogs like LY2157299:

  • Primary solvent : DMSO (74 mg/mL solubility) for stock solutions .
  • Dilution : Aqueous buffers (e.g., PBS) with ≤0.1% DMSO to avoid cytotoxicity .
  • Stability : Store at -20°C in anhydrous DMSO to prevent hydrolysis of the methoxy group .

Advanced Research Questions

Q. How does the N-methoxy-N-methyl carboxamide group impact metabolic stability compared to unmodified carboxamide analogs?

  • Methodological Answer :

  • In vitro assays : Use liver microsomes (human/rat) to compare metabolic half-life. The methoxy group may reduce oxidative metabolism by CYP450 enzymes, as seen in related TGF-β inhibitors .
  • LC-MS/MS analysis : Quantify parent compound degradation and metabolite formation (e.g., demethylation products) .
  • Structural analogs : Compare with Galunisertib (no methoxy group), which shows a plasma half-life of ~2.5 hours in preclinical models .

Q. How can researchers resolve contradictions in kinase inhibition potency (IC50_{50}) across different assay platforms?

  • Methodological Answer :

  • Assay standardization : Use ATP concentrations near physiological levels (1 mM) to avoid artificial potency inflation .
  • Orthogonal assays : Validate hits with biochemical (e.g., ADP-Glo™) and cellular (e.g., phospho-Smad2 ELISA) assays .
  • Control compounds : Include reference inhibitors (e.g., LY2109761 for TGF-β receptors) to calibrate inter-assay variability .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

  • Methodological Answer :

  • Formulation : Use PEG-400/solutol HS15 emulsions for oral dosing, improving solubility over aqueous buffers .
  • Pharmacokinetic profiling : Conduct dose-escalation studies in rodents with LC-MS/MS monitoring to assess Cmax_{max} and AUC .
  • Prodrug approaches : If poor absorption is observed, consider ester prodrugs of the carboxamide, as tested in CDK inhibitors .

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